molecular formula C12H26O2 B8563482 8-Methoxy-4,8-dimethylnonan-2-OL CAS No. 51079-61-9

8-Methoxy-4,8-dimethylnonan-2-OL

Cat. No. B8563482
CAS RN: 51079-61-9
M. Wt: 202.33 g/mol
InChI Key: ZMSQOKKSBPRFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04002647

Procedure details

A solution of 28 g. of methoxycitronellal in 50 ml. of ether is slowly added dropwise at -20° C. to -10° C. to a Grignard solution prepared from 5.35 g. of magnesium and 28.4 g. of methyl iodide in 100 ml. of diethyl ether. The mixture is then poured onto 100 ml. of ice-water, acidified with dilute aqueous sulfuric acid and extracted twice with diethyl ether. The extracts are washed with semi-saturated and saturated sodium chloride solution, dried over sodium sulfate and evaporated. By distillation in a high vacuum there is obtained pure 8-methoxy-4,8-dimethyl-2-nonanol of boiling point 103° C./0.8 mmHg; nD20 = 1.4451.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CO[CH2:3]/[C:4](=[CH:6]\[CH2:7][CH2:8][CH:9]([CH2:11][CH:12]=[O:13])[CH3:10])/[CH3:5].[Mg].[CH3:15]I.S(=O)(=O)(O)O.[CH2:22]([O:24]CC)C>>[CH3:22][O:24][C:4]([CH3:3])([CH3:5])[CH2:6][CH2:7][CH2:8][CH:9]([CH3:10])[CH2:11][CH:12]([OH:13])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC\C(\C)=C/CCC(C)CC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared from 5.35 g
ADDITION
Type
ADDITION
Details
The mixture is then poured onto 100 ml
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
The extracts are washed with semi-saturated and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
By distillation in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(CCCC(CC(C)O)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.